Trp-val
Overview
Description
Trp-val, also known as Tryptophyl-Valine or H-Trp-Val-OH, is a dipeptide composed of the amino acids tryptophan and valine . It has been shown to be an effective non-competitive inhibitor of xanthine oxidase and also inhibited DPP IV .
Molecular Structure Analysis
The molecular structure of Trp-val has been studied using molecular mechanics and quantum mechanical methods . The molecule has been found to exist in two types of conformations: folded and extended . The geometry, energy parameters, electronic properties, and other characteristics of these conformations have been computed and compared .Chemical Reactions Analysis
While specific chemical reactions involving Trp-val are not detailed in the retrieved information, it’s known that tryptophan-containing peptides can undergo various reactions. For example, oxidation of tryptophan can lead to novel degradation pathways .Physical And Chemical Properties Analysis
Trp-val has a molecular weight of 303.36 and a sum formula of C₁₆H₂₁N₃O₃ . Further physical and chemical properties, such as solubility or stability, are not detailed in the retrieved information.Scientific Research Applications
Gene Technology in Agriculture Gene technology, particularly in the context of food production, has seen diverse applications and attitudes. A study assessing consumer attitudes towards genetically modified tomatoes in Italy found that most participants held negative attitudes towards consuming such products. The research utilized the Theory of Reasoned Action (TRA) to explore the relationship between beliefs, attitudes, and the intention to consume genetically modified food, highlighting the complex interplay between consumer perception and biotechnological advancements in agriculture (Saba & Vassallo, 2002).
tRNA Modifications and Stability The stability and function of tRNA molecules are significantly influenced by various modifications. A study explored the role of m7G46 methyltransferase Trm8p/Trm82p in tRNA stability, revealing that the lack of nonessential modifications could lead to rapid tRNA decay. This finding underscores the importance of these modifications in maintaining tRNA levels and, by extension, efficient protein synthesis in cells (Alexandrov et al., 2006).
Peptide-Mediated Immune Activation Peptides like Trp-Lys-Tyr-Val-D-Met (WKYMVm) have been found to activate human phagocytes by engaging with specific G protein-coupled receptors (GPCRs), such as formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor (FPR). This activation leads to significant chemotaxis and calcium flux in immune cells, suggesting potential therapeutic applications in modulating immune responses (Le et al., 1999).
TRP Channels in Sensory and Disease Mechanisms Transient receptor potential (TRP) channels play crucial roles in sensory perception and various physiological processes. Mutations in TRP channels have been linked to several diseases, known as TRP channelopathies, affecting cardiovascular, renal, skeletal, and nervous systems. Understanding the function of TRP channels in health and disease can lead to the development of novel therapeutic strategies for a range of conditions (Kaneko & Szallasi, 2014).
Nanotechnology and Sensing Applications Tunable resistive pulse sensing (TRPS) is a technique used for characterizing colloidal particles and has applications ranging from nanomedicine to biotechnology. TRPS allows for the detailed analysis of particles such as extracellular vesicles, viruses, and bacteria, contributing to advancements in diagnostics and therapeutic delivery systems (Weatherall & Willmott, 2015).
Safety And Hazards
Future Directions
The future directions for research on Trp-val and similar peptides could involve further exploration of their biological activities and potential therapeutic applications . This could include studying their effects on various enzymes, their potential role in disease treatment, and their interaction with transient receptor potential (TRP) channels .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)14(16(21)22)19-15(20)12(17)7-10-8-18-13-6-4-3-5-11(10)13/h3-6,8-9,12,14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFWZRANSFAJDR-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-val |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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